molecular formula C7H12SSi B095980 2-Thienyltrimethylsilane CAS No. 18245-28-8

2-Thienyltrimethylsilane

Cat. No.: B095980
CAS No.: 18245-28-8
M. Wt: 156.32 g/mol
InChI Key: OANGLGSZPSFVDY-UHFFFAOYSA-N
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Description

2-Thienyltrimethylsilane: is an organosilicon compound with the molecular formula C7H12SSi . It is a derivative of thiophene, where the hydrogen atom at the second position of the thiophene ring is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds, which are valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thienyltrimethylsilane can be synthesized through the reaction of 2-bromothiophene with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-Bromothiophene+ChlorotrimethylsilaneThis compound+HBr\text{2-Bromothiophene} + \text{Chlorotrimethylsilane} \rightarrow \text{this compound} + \text{HBr} 2-Bromothiophene+Chlorotrimethylsilane→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale operations. This includes the use of larger reactors, efficient mixing, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Thienyltrimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the , to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or can be used.

    Oxidation: Oxidizing agents like or .

    Coupling Reactions: Palladium catalysts and bases like are commonly used.

Major Products:

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry: 2-Thienyltrimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and organosilicon compounds .

Biology and Medicine: While specific biological and medicinal applications are less documented, derivatives of thiophene are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable carbon-silicon bonds makes it useful in the development of silicon-based materials .

Mechanism of Action

The mechanism of action of 2-Thienyltrimethylsilane in chemical reactions involves the activation of the silicon-carbon bond . This activation facilitates the formation of new bonds with other carbon atoms or functional groups. The trimethylsilyl group acts as a protecting group for the thiophene ring, allowing selective reactions to occur at other positions on the molecule.

Comparison with Similar Compounds

  • 2-Trimethylsilylthiophene
  • Trimethyl(thiophen-2-yl)silane
  • 2-(Trimethylsilyl)thiophene

Comparison: 2-Thienyltrimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other thiophene derivatives. The presence of the trimethylsilyl group at the second position of the thiophene ring enhances its stability and reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

trimethyl(thiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANGLGSZPSFVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171297
Record name Silane, trimethyl-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-28-8
Record name Silane, trimethyl-2-thienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trimethylsilylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper, and how does it relate to the properties of 2-Thienyltrimethylsilane?

A1: The research focuses on understanding how substituents on the thiophene ring influence the rate at which the silicon-carbon bond in this compound derivatives is cleaved in basic conditions []. This cleavage reaction is significant because it unveils information about the compound's reactivity and potential applications in synthetic chemistry. The study also utilizes computational chemistry to explore the acidity of various substituted thiophenes, providing insights into the electronic factors governing the reactivity of these compounds.

Q2: Can you elaborate on the role of computational chemistry in this study and its implications for understanding this compound?

A2: The researchers employed ab initio calculations to determine the acidities of several monosubstituted thiophenes []. By comparing these calculated acidities with the experimentally determined rates of base cleavage for the corresponding this compound derivatives, the study sheds light on the relationship between the electronic properties of the substituents and the compound's reactivity. This information is crucial for predicting the behavior of this compound derivatives in various chemical reactions and for designing new synthetic routes utilizing this class of compounds.

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